

# Application Notes and Protocols for In Vitro Splicing Assays with Branaplam

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Branaplam** (LMI070/NVS-SM1) is a small molecule splicing modulator that has demonstrated significant therapeutic potential by altering the pre-mRNA splicing of specific gene transcripts. Initially developed for Spinal Muscular Atrophy (SMA) to promote the inclusion of exon 7 in the Survival of Motor Neuron 2 (SMN2) gene, it has also been investigated for Huntington's Disease (HD) due to its ability to induce the inclusion of a cryptic exon in the Huntingtin (HTT) transcript, leading to the degradation of the mutant HTT protein.[1][2][3][4] This document provides detailed application notes and protocols for conducting in vitro splicing assays to evaluate the efficacy and mechanism of action of **branaplam**.

## **Mechanism of Action**

**Branaplam** functions by binding to and stabilizing the U1 small nuclear ribonucleoprotein (snRNP) complex at the 5' splice site of the pre-mRNA.[2][3][5] This stabilization enhances the recognition of weak or cryptic splice sites, thereby modulating the outcome of the splicing process. In the case of SMN2, this leads to increased production of the full-length, functional SMN protein.[4][6] For the HTT gene, **branaplam** promotes the inclusion of a novel 115 bp frameshift-inducing exon, which results in the nonsense-mediated decay of the HTT mRNA and a subsequent reduction in HTT protein levels.[1][7][8]



## **Data Presentation**

The following tables summarize the quantitative data on the effects of **branaplam** on SMN2 and HTT splicing from various in vitro studies.

Table 1: Effect of Branaplam on SMN2 Splicing

| Parameter                        | Value                           | Cell Line/System         | Reference |
|----------------------------------|---------------------------------|--------------------------|-----------|
| EC50 for SMN protein increase    | 20 nM                           | Not Specified            | [9][10]   |
| EC50 in SMN2 reporter assay      | 3.5 μM (for parent compound)    | NSC34 motor neuron cells | [11]      |
| EC50 in mouse SMN<br>ELISA assay | 0.6 μM (for parent<br>compound) | Mouse myoblasts          | [11]      |

Table 2: Effect of Branaplam on Huntingtin (HTT) Splicing and Expression



| Parameter                               | Value                                                   | Cell Line/System                                            | Reference              |
|-----------------------------------------|---------------------------------------------------------|-------------------------------------------------------------|------------------------|
| IC50 for tHTT and mHTT reduction        | < 10 nM                                                 | Fibroblasts, iPSCs,<br>cortical progenitors,<br>and neurons | [1][7][12][13][14][15] |
| Reduction of HTT transcripts            | 30% to 95%                                              | SH-SY5Y cells                                               | [16]                   |
| Reduction of HTT protein                | Up to 55%                                               | SH-SY5Y cells                                               | [16]                   |
| Reduction of mHTT protein               | Up to 70%                                               | HD patient cell lines                                       | [16]                   |
| Amelioration of aberrant splicing in HD | 27.6% reduction in absolute inclusion level differences | HD patient fibroblasts                                      | [3]                    |
| Amelioration of aberrant splicing in HD | 28.6% reduction in absolute inclusion level differences | HD patient iPSC-<br>derived cortical<br>neurons             | [3]                    |

# **Experimental Protocols**

This section provides detailed protocols for key experiments to assess the in vitro effects of **branaplam**.

# Protocol 1: Culturing and Treatment of Human Induced Pluripotent Stem Cells (iPSCs)

This protocol is adapted from established iPSC culture guidelines and is suitable for maintaining pluripotency and preparing cells for **branaplam** treatment.

#### Materials:

- Human iPSC line (e.g., from an HD patient or a healthy control)
- Matrigel-coated 6-well plates



- mTeSR™1 or Essential 8™ Medium
- ROCK inhibitor (Y-27632)
- DPBS (without Ca2+/Mg2+)
- TrypLE™ Express Enzyme
- Branaplam stock solution (in DMSO)

#### Procedure:

- Plate Coating: Coat 6-well plates with Matrigel according to the manufacturer's instructions.
- Cell Thawing and Seeding:
  - Rapidly thaw a vial of iPSCs in a 37°C water bath.
  - Transfer the cells to a 15 mL conical tube containing 5 mL of pre-warmed mTeSR™1/Essential 8™ Medium.
  - Centrifuge at 200 x g for 5 minutes.
  - Resuspend the cell pellet in fresh medium supplemented with 10 μM ROCK inhibitor.
  - Plate the cells onto the Matrigel-coated plate.
- Cell Maintenance:
  - Change the medium daily with fresh mTeSR™1/Essential 8™ Medium (without ROCK inhibitor after the first 24 hours).
  - Passage the cells when colonies become large and start to touch, typically every 4-6 days.
    Use TrypLE™ Express for dissociation.

#### Branaplam Treatment:

 Once iPSCs reach 70-80% confluency, replace the medium with fresh medium containing the desired concentration of **branaplam** (e.g., 0.1 nM to 100 nM). Include a DMSO vehicle



control.

- Incubate the cells for the desired treatment period (e.g., 48-72 hours).
- After incubation, harvest the cells for downstream analysis (RNA or protein extraction).

## **Protocol 2: Total RNA Extraction using TRIzol Reagent**

This protocol describes the extraction of high-quality total RNA from cultured cells for subsequent analysis.[12][17][18][19][20]

| ıν | 1167 | 11. | ria |  |
|----|------|-----|-----|--|

- TRIzol™ Reagent
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water
- Microcentrifuge tubes

#### Procedure:

- Cell Lysis:
  - Aspirate the culture medium from the well.
  - Add 1 mL of TRIzol™ Reagent directly to the 6-well plate.
  - Scrape the cells and pipette the lysate up and down several times to homogenize.
  - Transfer the lysate to a microcentrifuge tube.
- Phase Separation:



- Incubate the homogenate for 5 minutes at room temperature.
- Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent.
- Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
- Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.

#### RNA Precipitation:

- Carefully transfer the upper aqueous phase to a new tube.
- Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used.
- Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

#### RNA Wash:

- Discard the supernatant.
- Wash the RNA pellet with 1 mL of 75% ethanol.
- Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

#### RNA Solubilization:

- Discard the ethanol wash.
- Briefly air-dry the pellet for 5-10 minutes.
- Resuspend the RNA in an appropriate volume of RNase-free water.

# Protocol 3: RT-qPCR for Alternative Splicing Quantification



This protocol allows for the quantification of different splice isoforms of a target gene.[5][6][11] [21][22]

#### Materials:

- Total RNA sample
- Reverse Transcriptase kit (e.g., GoScript™)
- qPCR Master Mix (e.g., GoTaq® Green Master Mix)
- Primers specific for the different splice isoforms (exon-inclusion and exon-skipping forms) and a housekeeping gene.
- qPCR instrument

#### Procedure:

- cDNA Synthesis:
  - Synthesize cDNA from 1 μg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
- qPCR Reaction Setup:
  - Prepare the qPCR reaction mix in a total volume of 20 μL:
    - 10 µL 2x qPCR Master Mix
    - 0.5 μL Forward Primer (10 μM)
    - 0.5 μL Reverse Primer (10 μM)
    - 1 µL cDNA template
    - 8 μL Nuclease-free water
- qPCR Cycling Conditions:



- Perform the qPCR with the following cycling conditions (can be optimized):
  - Initial denaturation: 95°C for 2 minutes
  - 40 cycles of:
    - Denaturation: 95°C for 15 seconds
    - Annealing/Extension: 60°C for 1 minute
- Include a melt curve analysis at the end of the run to verify product specificity.
- Data Analysis:
  - Calculate the relative abundance of each splice isoform using the ΔΔCt method, normalizing to the housekeeping gene. The Percent Splicing Inclusion (PSI) can be calculated as: PSI = [Inclusion isoform] / ([Inclusion isoform] + [Skipping isoform]).

# Protocol 4: Meso Scale Discovery (MSD) Assay for Huntingtin Protein Quantification

This protocol outlines the steps for quantifying total and mutant Huntingtin protein levels using the MSD platform.[10][16][23][24][25]

#### Materials:

- MSD plates pre-coated with capture antibody (e.g., for total or mutant HTT)
- Cell lysates
- Detection antibody (SULFO-TAG labeled)
- MSD Read Buffer T
- MSD instrument

#### Procedure:

Plate Preparation:



- Wash the MSD plates with wash buffer.
- Block the plates with a blocking buffer for 1 hour at room temperature with shaking.
- Sample Incubation:
  - Add 25-50 μL of cell lysate (diluted in blocking buffer) to each well.
  - Incubate for 1-2 hours at room temperature with shaking.
- Detection Antibody Incubation:
  - Wash the plates three times with wash buffer.
  - Add the SULFO-TAG labeled detection antibody (diluted in blocking buffer).
  - Incubate for 1 hour at room temperature with shaking.
- Reading the Plate:
  - Wash the plates three times with wash buffer.
  - Add 150 μL of MSD Read Buffer T to each well.
  - Read the plate immediately on an MSD instrument.
- Data Analysis:
  - Quantify the protein levels by comparing the electrochemiluminescence signal to a standard curve generated with recombinant HTT protein.

## **Protocol 5: Cell Viability Assay using CellTiter-Glo®**

This assay determines cell viability by measuring ATP levels and is useful for assessing the cytotoxicity of **branaplam**.[1][7][8][9][26]

#### Materials:

Cells cultured in opaque-walled 96-well plates



- CellTiter-Glo® Reagent
- Luminometer

#### Procedure:

- Cell Plating and Treatment:
  - Plate cells at a density that ensures logarithmic growth for the duration of the experiment.
  - Treat the cells with a range of branaplam concentrations and a vehicle control for the desired time period (e.g., 72 hours).
- Assay Procedure:
  - Equilibrate the plate to room temperature for approximately 30 minutes.
  - Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement:
  - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
  - Calculate cell viability as a percentage of the vehicle-treated control.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Branaplam stabilizes the U1 snRNP at the 5' splice site, modulating splicing.





Click to download full resolution via product page

Caption: Workflow for an in vitro splicing assay to evaluate **branaplam**'s effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

### Methodological & Application





- 2. atlantisbioscience.com [atlantisbioscience.com]
- 3. A Protocol for Culture and Characterization of Human Induced Pluripotent Stem Cells after Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Characterization of Alternative RNA Splicing PMC [pmc.ncbi.nlm.nih.gov]
- 6. A reliable method for quantification of splice variants using RT-qPCR PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 8. promega.com [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. RNA Isolation from Cultured Mammalian Cells Using TRIzol Reagent [protocols.io]
- 13. Protocol for a minigene splice assay using the pET01 vector PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Principles and Practical Considerations for the Analysis of Disease-Associated Alternative Splicing Events Using the Gateway Cloning-Based Minigene Vectors pDESTsplice and pSpliceExpress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Meso scale discovery-based assays for the detection of aggregated huntingtin PMC [pmc.ncbi.nlm.nih.gov]
- 17. zymoresearch.com [zymoresearch.com]
- 18. researchgate.net [researchgate.net]
- 19. health.uconn.edu [health.uconn.edu]
- 20. cancer.gov [cancer.gov]
- 21. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Quantification Assays for Total and Polyglutamine-Expanded Huntingtin Proteins PMC [pmc.ncbi.nlm.nih.gov]



- 24. Development of novel bioassays to detect soluble and aggregated Huntingtin proteins on three technology platforms PMC [pmc.ncbi.nlm.nih.gov]
- 25. Meso scale discovery-based assays for the detection of aggregated huntingtin | PLOS One [journals.plos.org]
- 26. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Splicing Assays with Branaplam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560654#in-vitro-splicing-assay-with-branaplam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com